4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Lipophilicity Chromatography Medicinal Chemistry

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7) is a bicyclic organic compound belonging to the benzocyclobutenone class. It features a bicyclo[4.2.0]octa-triene core with a ketone at the 7-position and a bromine atom at the 4-position, giving it a molecular formula of C8H5BrO and a molecular weight of 197.03 g/mol.

Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
CAS No. 407610-91-7
Cat. No. B13467228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
CAS407610-91-7
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1C2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2
InChIKeySIBAIBBXJAOUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7): A Halogenated Benzocyclobutenone Scaffold for Research Procurement


4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7) is a bicyclic organic compound belonging to the benzocyclobutenone class. It features a bicyclo[4.2.0]octa-triene core with a ketone at the 7-position and a bromine atom at the 4-position, giving it a molecular formula of C8H5BrO and a molecular weight of 197.03 g/mol . This halogenated scaffold is supplied as a research chemical, typically at a 95% purity, and is used as a synthetic building block, with the bromine atom serving as a functional handle for cross-coupling reactions .

Why Generic Substitution Fails for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7)


Direct substitution with the unsubstituted benzocyclobutenone (CAS 3469-06-5) or isomeric brominated analogs (e.g., the 3-bromo or 5-bromo isomers) is not chemically equivalent and can lead to research failure. The key differentiation lies in reactivity and physicochemical properties. The 4-bromo isomer possesses a specific substitution pattern that uniquely enables certain cross-coupling pathways, a feature absent in the non-halogenated core [1]. Furthermore, predictive models show the 4-bromo substitution significantly alters lipophilicity (cLogP) compared to the parent compound, which impacts chromatographic behavior and solubility in biological assay buffers . A direct procurement choice based solely on core structure or lower price ignores these quantifiable differences in reactivity and physical properties, potentially invalidating entire synthetic routes or screening campaigns.

Quantitative Comparator Evidence for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7)


Predicted Lipophilicity (cLogP) Distinction: 4-Bromo vs. Unsubstituted Parent

The 4-bromo derivative shows a calculated LogP (cLogP) value that is significantly higher than that of the non-halogenated parent compound, bicyclo[4.2.0]octa-1,3,5-trien-7-one, indicating a meaningful change in partition behavior. This difference quantifiably impacts retention time in reverse-phase HPLC method development and is a key parameter for predicting membrane permeability in cell-based assays .

Lipophilicity Chromatography Medicinal Chemistry

Commercial Purity Specification: 4-Bromo vs. Unsubstituted Parent

The 4-bromo derivative is routinely offered at a minimum purity of 95%, which is slightly lower than the 98% specification typically listed for the unsubstituted parent compound from comparable commercial suppliers. This difference in available purity grade can influence procurement decisions depending on the required purity threshold for downstream synthesis.

Chemical Purity Synthetic Chemistry Procurement Specification

Reactivity Differentiation: Cross-Coupling Capability via Aryl Bromide

The 4-bromo substituent acts as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is impossible for the unsubstituted benzocyclobutenone analog. The literature demonstrates efficient Suzuki coupling with 4-bromobenzocyclobutene derivatives, enabling the construction of biaryl bisbenzocyclobutene monomers [1]. While direct kinetic data for this specific ketone is not publicly available, the presence of the bromine atom is a binary prerequisite (reactive vs. unreactive) for such transformations.

Cross-Coupling Suzuki Reaction Synthetic Methodology

Spectral Fingerprint: Differentiation via GC-MS and FTIR

The halogenated benzocyclobutenone scaffold possesses a unique spectral fingerprint that is clearly distinguishable from the non-halogenated analog. A closely related 8-bromo isomer (a regioisomer) has reference spectra for both FTIR and GC-MS available in the Wiley spectral libraries, confirming that the brominated scaffold generates distinct analytical signatures for identity confirmation and purity assessment [1]. These reference data are not applicable to the non-brominated parent compound, meaning standard QC protocols for the 4-bromo derivative require the specific spectral library entry.

Analytical Chemistry Quality Control Spectroscopy

Application Scenarios for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 407610-91-7) Based on Differential Evidence


Synthetic Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

This compound is the preferred substrate over the unsubstituted benzocyclobutenone when the synthetic route requires a halogen atom for palladium-catalyzed coupling. Literature on analogous 4-bromobenzocyclobutene derivatives confirms efficient room-temperature Suzuki couplings [1], a pathway entirely inaccessible with the non-brominated parent.

Lead-Optimization Scaffold Requiring Specific Lipophilicity

In medicinal chemistry campaigns, the ~0.6 LogP unit increase over the parent compound can be exploited to tune the lipophilicity of a lead series. Researchers can select this specific brominated scaffold over the parent or other analogs to predictably achieve a desired LogP window for improved pharmacokinetic properties.

In-House Purity-Sensitive Synthesis Requiring Prequalification

Given the quantifiably lower commercial purity (95% vs. 98% for the parent compound) , this compound is best suited for research protocols that include an in-house purification step (e.g., flash chromatography or recrystallization) before use in sensitive catalytic or biological assays, allowing the user to verify and upgrade purity as needed.

Quote Request

Request a Quote for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.